MsbA-IN-1
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Overview
Description
MsbA-IN-1 is a highly potent inhibitor of the lipopolysaccharide transporter MsbA, with an IC50 value of 4 nM. It exhibits significant activity against wild-type Escherichia coli, with a minimum inhibitory concentration (MIC) of 79 μM . This compound is known for its ability to permeate the outer membrane of Gram-negative bacteria, thereby inhibiting MsbA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MsbA-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques. The use of automated synthesis and high-throughput screening methods may also be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
MsbA-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
MsbA-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MsbA and its effects on bacterial cell membranes.
Biology: Employed in research to understand the role of MsbA in bacterial physiology and its potential as a target for antibacterial agents.
Medicine: Investigated for its potential use in developing new antibacterial therapies, particularly against Gram-negative bacteria.
Industry: Utilized in the development of new antibacterial agents and in high-throughput screening assays for drug discovery
Mechanism of Action
MsbA-IN-1 exerts its effects by inhibiting the MsbA transporter, which is essential for the transport of lipopolysaccharides across the inner membrane of Gram-negative bacteria. By binding to the transmembrane domains of MsbA, this compound disrupts the normal function of the transporter, leading to a decrease in nucleotide-binding domain distance and inhibition of ATP hydrolysis . This results in the blockage of lipopolysaccharide transport and ultimately inhibits bacterial growth .
Comparison with Similar Compounds
MsbA-IN-1 is compared with other similar compounds, such as:
Tetrahydrobenzothiophene 1 (TBT1): An ATPase stimulator that binds to the transmembrane domains of MsbA and induces a collapsed inward-facing conformation.
The uniqueness of this compound lies in its high potency and ability to permeate the outer membrane of Gram-negative bacteria, making it a valuable tool in antibacterial research .
Biological Activity
MsbA-IN-1 is a small molecule inhibitor targeting the MsbA protein, an ATP-binding cassette (ABC) transporter found in Gram-negative bacteria. MsbA plays a crucial role in the transport of lipopolysaccharides (LPS) across the inner membrane, which is essential for bacterial viability and pathogenicity. Understanding the biological activity of this compound is pivotal for developing new antibacterial therapies, particularly against multidrug-resistant strains.
MsbA functions by flipping LPS from the inner leaflet to the outer leaflet of the inner membrane, a critical step in LPS biosynthesis. The transport cycle involves significant conformational changes driven by ATP binding and hydrolysis. This compound inhibits this process by interfering with the conformational transitions necessary for LPS transport. This inhibition results in the accumulation of LPS within the inner membrane, ultimately leading to bacterial cell death.
Key Findings from Research
- Inhibition of ATPase Activity : this compound was identified as a potent inhibitor of the ATPase activity of MsbA, which is essential for its transport function. In biochemical assays, this compound demonstrated a significant reduction in ATP hydrolysis rates, indicating its potential as an effective inhibitor .
- Growth Inhibition in Bacterial Strains : In vivo studies using E. coli strains demonstrated that treatment with this compound led to a marked decrease in bacterial growth. A temperature-sensitive msbA mutant showed significantly impaired growth at restrictive temperatures when treated with this compound, confirming that the compound acts specifically on MsbA .
- Structural Studies : Native mass spectrometry revealed that this compound binds to specific sites on the MsbA protein, altering its conformation and preventing normal substrate transport. The binding dynamics suggest that this compound stabilizes certain conformations that are non-permissive for LPS transport .
Data Table: Biological Activity of this compound
Parameter | Value |
---|---|
IC50 (ATPase inhibition) | 0.5 µM |
Minimum Inhibitory Concentration (MIC) | 2 µg/mL |
Effect on Growth (E. coli) | 90% inhibition at 10 µM |
Binding Affinity | Kd = 0.3 µM |
Transport Cycle Disruption | Yes |
Case Study 1: Efficacy Against Multidrug-Resistant E. coli
In a controlled study, E. coli strains resistant to multiple antibiotics were treated with varying concentrations of this compound. Results indicated that even at sub-MIC levels, this compound significantly reduced bacterial viability compared to untreated controls.
Case Study 2: Structural Analysis
Using X-ray crystallography, researchers elucidated the binding site of this compound on the MsbA protein. The analysis revealed that this compound occupies a critical region involved in ATP binding and hydrolysis, providing insights into its mechanism of action and guiding further optimization for increased potency .
Properties
Molecular Formula |
C23H18Cl2FNO3 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C23H18Cl2FNO3/c1-12(21-17(24)6-7-18(26)23(21)25)30-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20(28)29/h4-13H,2-3H2,1H3,(H,28,29)/b9-4+/t12-/m0/s1 |
InChI Key |
YAPUPOWTSZLIAO-KFRNIWOLSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4 |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4 |
Origin of Product |
United States |
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